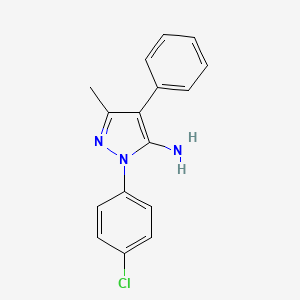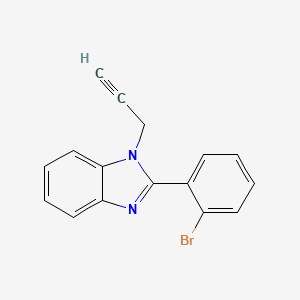
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide, also known as MDL-100,907, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodioxole derivatives and has shown promising results in various scientific research studies. In
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide involves its binding to the serotonin 5-HT2A receptor. This binding results in the inhibition of the receptor's activity, which leads to a decrease in the release of various neurotransmitters, including dopamine and glutamate. This mechanism of action has been shown to have potential therapeutic effects on various psychiatric disorders.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of various neurotransmitters, including dopamine and glutamate, which are involved in various physiological and pathological processes. This compound has also been shown to have potential effects on various behavioral and cognitive processes, including memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide has various advantages and limitations for lab experiments. One of the advantages is its well-established synthesis method, which allows for easy production of the compound. Additionally, this compound has been extensively studied, which allows for a better understanding of its potential therapeutic applications. However, one of the limitations of this compound is its potential toxicity, which requires careful handling in lab experiments.
Zukünftige Richtungen
There are various future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of psychiatric disorders. Additionally, there is a need for further studies on the mechanism of action of this compound, which could lead to a better understanding of its potential effects on various physiological and pathological processes. Finally, there is a need for further studies on the potential toxicity of this compound, which could lead to the development of safer and more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. This compound has been studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-4-2-1-3-12(13)9-22(18,19)17-8-11-5-6-14-15(7-11)21-10-20-14/h1-7,17H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYMBLDZELFPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4236033.png)
![4-[(3-sec-butyl-4-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B4236036.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4236039.png)
![5-{4-[(allylamino)methyl]-2-methoxyphenoxy}-4-chloro-2-phenyl-3(2H)-pyridazinone hydrochloride](/img/structure/B4236045.png)
![2-fluoro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4236049.png)
![ethyl (4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4236059.png)

![2-(2-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4236069.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4236074.png)
![2,3-dimethyl-6-phenylpyrrolo[1,2-a]thieno[3,2-e]pyrimidine-4,7(5H,8H)-dione](/img/structure/B4236097.png)
![2-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4236104.png)

![3-(3-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4236128.png)
![4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4236132.png)